Reduced H-Bond Donor Count
N-Benzyl substitution converts the primary amine of the core scaffold 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) into a secondary amine, reducing the hydrogen-bond donor count from 2 to 1 . This reduction is expected to lower desolvation penalty and enhance passive membrane permeability.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 (secondary amine NH) |
| Comparator Or Baseline | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: 2 (primary amine NH2) |
| Quantified Difference | 1 fewer H-bond donor (50% reduction) |
| Conditions | Structural analysis; free base form; consistent with Lipinski rule-of-five considerations |
Why This Matters
Lower H-bond donor count correlates with improved passive permeability and oral absorption potential, making the N-benzyl derivative a more drug-like starting point for kinase inhibitor optimization.
